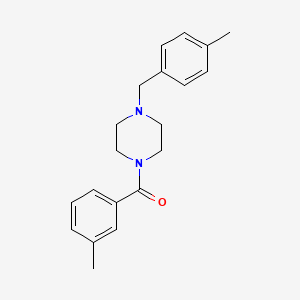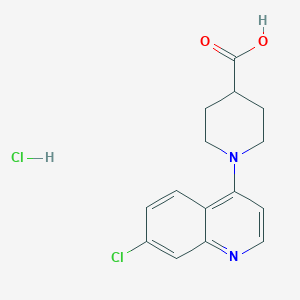![molecular formula C16H23ClN2O B4741953 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4741953.png)
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride
Descripción general
Descripción
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It was approved by the US FDA in 2003 and is currently available in the market under the brand name Namenda.
Mecanismo De Acción
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents the excessive activation of the receptor, which can lead to neuronal damage and cell death. By blocking the NMDA receptor, this compound hydrochloride reduces the excitotoxicity that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine, which is a neurotransmitter involved in cognitive function. It can also reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease. Additionally, this compound hydrochloride has been shown to have neuroprotective effects and can promote the growth of new neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block the receptor and study its effects on neuronal function. However, one limitation is that this compound hydrochloride has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in combination with this compound hydrochloride to achieve greater therapeutic efficacy. Additionally, there is a need for more research on the long-term effects of this compound hydrochloride and its potential use in combination with other Alzheimer's disease medications.
Conclusion:
In conclusion, this compound hydrochloride is a medication used to treat Alzheimer's disease by blocking the NMDA receptor. It has several biochemical and physiological effects, including increasing the release of acetylcholine, reducing oxidative stress and inflammation, and promoting the growth of new neurons. While it has limitations in lab experiments, it has potential for use in the treatment of other neurodegenerative diseases and in combination with other Alzheimer's disease medications.
Aplicaciones Científicas De Investigación
3-[(4-pyridinylmethyl)amino]-1-adamantanol hydrochloride hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. It works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of Alzheimer's disease. Several studies have shown that this compound hydrochloride can improve cognitive function and delay the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
3-(pyridin-4-ylmethylamino)adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c19-16-8-13-5-14(9-16)7-15(6-13,11-16)18-10-12-1-3-17-4-2-12;/h1-4,13-14,18-19H,5-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZDAGACNXSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4741877.png)
![1-(3-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4741885.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4741899.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4741903.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4741917.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4741931.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4741944.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-butylphenyl)benzamide](/img/structure/B4741947.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4741957.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4741965.png)

![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4741978.png)
